Poriol

Catalog No.
S1893575
CAS No.
14348-16-4
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poriol

CAS Number

14348-16-4

Product Name

Poriol

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c1-8-11(18)6-14-15(16(8)20)12(19)7-13(21-14)9-2-4-10(17)5-3-9/h2-6,13,17-18,20H,7H2,1H3/t13-/m0/s1

InChI Key

SLFZBNOERHGNMI-ZDUSSCGKSA-N

SMILES

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O

Canonical SMILES

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)O

Isomeric SMILES

CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)O

Poriol is a flavonoid compound with the chemical formula C16_{16}H14_{14}O5_5 and a molecular weight of approximately 286.28 daltons. It is classified as a 6C-substituted flavanone and is primarily isolated from the plant species Pseudotsuga sinensis (also known as Chinese Douglas fir) . Poriol exhibits a complex structure characterized by multiple hydroxyl groups and a flavonoid backbone, contributing to its diverse biological activities.

  • Antifungal activity: The structure of poriol might interfere with the fungus's growth or metabolism [].
  • Signaling molecule: Poriol might act as a signal molecule within the tree, triggering defense responses [].
  • Biomarker for Fungal Infection

    Poriol was first identified in Douglas fir trees infected with the fungus Poria weirii. Researchers were able to distinguish between healthy and infected trees by the presence of poriol, suggesting it could be a potential biomarker for this specific fungal disease.

  • Antioxidant Properties

    Some studies have investigated the potential antioxidant properties of poriol. Antioxidants are compounds that help protect cells from damage caused by free radicals. A 2013 study published in the journal Natural Product Sciences found that poriol exhibited some antioxidant activity in cell cultures []. However, more research is needed to understand the potential health benefits of this activity.

Typical of flavonoids, including:

  • Oxidation: The presence of hydroxyl groups allows Poriol to undergo oxidation, potentially forming quinones.
  • Methylation: Poriol can react with methylating agents to form methoxy derivatives, which may enhance its lipophilicity and biological activity.
  • Glycosylation: The flavonoid can also undergo glycosylation, leading to the formation of glycosides that may exhibit different solubility and bioavailability profiles.

These reactions are significant for modifying the compound's properties and enhancing its pharmacological potential.

Poriol has demonstrated various biological activities, including:

  • Antimicrobial Activity: Poriol exhibits properties that inhibit the growth of certain bacteria and fungi, making it a candidate for developing anti-infection agents .
  • Antioxidant Properties: The compound shows potential as an antioxidant, scavenging free radicals and reducing oxidative stress in biological systems.
  • Anti-inflammatory Effects: Research indicates that Poriol may modulate inflammatory pathways, suggesting its use in treating inflammatory diseases.

These activities highlight Poriol's potential therapeutic applications in medicine.

Poriol can be synthesized through several methods:

  • Extraction from Natural Sources: The primary method involves extracting Poriol from Pseudotsuga sinensis, utilizing solvents such as ethanol or methanol to isolate the compound.
  • Chemical Synthesis: Laboratory synthesis can be achieved through various organic reactions involving starting materials that mimic the flavonoid structure, although specific synthetic routes for Poriol are less documented compared to other flavonoids.
  • Biotechnological Approaches: Advances in biotechnology may allow for the microbial fermentation of substrates to produce Poriol, leveraging genetically modified organisms capable of synthesizing flavonoids.

These methods provide avenues for obtaining Poriol for research and potential commercial applications.

Poriol's unique properties lend themselves to various applications:

  • Pharmaceuticals: Due to its antimicrobial and antioxidant activities, Poriol is being explored as an active ingredient in pharmaceutical formulations targeting infections and oxidative stress-related conditions.
  • Cosmetics: Its antioxidant properties make it suitable for incorporation into cosmetic products aimed at skin protection and anti-aging.
  • Nutraceuticals: Poriol may be used in dietary supplements for its health benefits related to inflammation and immune support.

These applications underscore the versatility of Poriol in different industries.

Studies on the interactions of Poriol with other compounds are crucial for understanding its pharmacodynamics. Potential interactions include:

  • Synergistic Effects: Research indicates that combining Poriol with other antimicrobial agents may enhance their effectiveness against resistant strains of bacteria.
  • Metabolic Interactions: Investigations into how Poriol is metabolized in the body can inform dosage and efficacy when used alongside other medications.

Understanding these interactions is vital for optimizing therapeutic strategies involving Poriol.

Several compounds share structural similarities with Poriol, notably within the flavonoid family. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
QuercetinC15_{15}H10_{10}O7_7Known for strong antioxidant properties
KaempferolC15_{15}H10_{10}O6_6Exhibits anti-inflammatory effects
RutinC21_{21}H20_{20}O9_9A glycoside form with enhanced solubility
ApigeninC15_{15}H10_{10}O5_5Recognized for its potential anti-cancer properties

Uniqueness of Poriol

While many flavonoids exhibit similar biological activities, Poriol's unique structure with specific hydroxyl substitutions contributes to its distinct pharmacological profile. Its specific isolation from Pseudotsuga sinensis further differentiates it from other flavonoids, potentially offering unique therapeutic benefits not found in more common compounds like quercetin or kaempferol.

Poriol represents a distinctive member of the C-methylated flavanone class, characterized by its unique molecular formula C16H14O5 and molecular weight of 286.28 grams per mole [1]. The compound bears the International Union of Pure and Applied Chemistry name 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydrochromen-4-one, which precisely describes its structural architecture [1]. The Chemical Abstracts Service has assigned poriol the registry number 14348-16-4, facilitating its identification in chemical databases [1].

The molecular architecture of poriol is built upon the fundamental flavanone backbone, which consists of a chromane-4-one ring system [2]. This structural framework comprises three distinct ring components: the A-ring (benzene ring fused to the pyran ring), the C-ring (dihydropyran ring containing the ketone functionality), and the B-ring (phenyl substituent attached at the C-2 position) [1]. The compound exhibits a specific stereochemical configuration, with the B-ring positioned in the S-configuration at the C-2 carbon, as indicated by its systematic name (2S)-4',5,7-Trihydroxy-6-methylflavanone [1].

The functional group analysis reveals several critical structural features that define poriol's chemical identity [1]. The compound contains three hydroxyl groups strategically positioned at the C-5, C-7, and C-4' positions, contributing to its classification as a trihydroxyflavanone [1]. The C-4 position houses the characteristic carbonyl group essential to the flavanone classification [1]. Most notably, poriol features a methyl substituent at the C-6 position, which distinguishes it from its unmethylated counterpart naringenin and places it within the specialized category of C-methylated flavonoids [2] [3].

The topological polar surface area of poriol measures 87 square angstroms, indicating moderate polarity that influences its solubility and biological membrane permeability [1]. The compound possesses three hydrogen bond donor sites corresponding to its hydroxyl groups and five hydrogen bond acceptor sites arising from the hydroxyl oxygens and the carbonyl oxygen [1]. With only one rotatable bond, poriol exhibits relatively rigid molecular geometry [1].

PropertyValue
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
CAS Number14348-16-4
IUPAC Name5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydrochromen-4-one
Chemical ClassC-methylated flavanone
Hydrogen Bond Donors3
Hydrogen Bond Acceptors5
Rotatable Bonds1
Topological Polar Surface Area87 Ų

The structural integrity of poriol is maintained through intramolecular hydrogen bonding, particularly between the C-5 hydroxyl group and the C-4 carbonyl oxygen [4]. This interaction stabilizes the molecular conformation and influences the compound's spectroscopic properties [4]. The C-7 hydroxyl group may also participate in hydrogen bonding with the C-6 methyl group through weak interactions [4].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectral characteristics of poriol provide definitive structural confirmation through characteristic chemical shift patterns and coupling relationships [5]. The proton nuclear magnetic resonance spectrum exhibits signals consistent with the flavanone structural framework, with aromatic protons appearing in the characteristic range of 6.0 to 8.5 parts per million [6]. The hydroxyl protons demonstrate variable chemical shifts depending on their involvement in hydrogen bonding, with chelated hydroxyl groups typically resonating downfield at 12-13 parts per million [6].

The C-6 methyl group represents a distinctive spectroscopic marker, appearing as a sharp singlet in the aliphatic region at approximately 2.0-2.5 parts per million [6]. This signal serves as a diagnostic feature for confirming C-methylation at the specified position [7]. The flavanone ring system generates characteristic patterns, with the C-2 proton appearing as a doublet of doublets due to coupling with the C-3 protons [6].

Carbon-13 nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation through chemical shift analysis [7]. The carbonyl carbon at C-4 resonates at approximately 190 parts per million, confirming the ketone functionality essential to flavanone classification [7]. Aromatic carbons appear in the range of 100-160 parts per million, with specific chemical shifts dependent on substitution patterns [7]. The C-6 methyl carbon typically resonates around 20-25 parts per million, providing unambiguous evidence for C-methylation [7].

Mass Spectrometry

Mass spectrometric analysis of poriol reveals characteristic fragmentation patterns that confirm its molecular structure and distinguish it from related compounds [8]. Under electrospray ionization conditions, poriol generates a molecular ion peak at mass-to-charge ratio 286.08412354 in negative ion mode, corresponding to the deprotonated molecular ion [M-H]⁻ [1]. In positive ion mode, the protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 287.0910 [1].

Tandem mass spectrometry fragmentation studies reveal diagnostic breakdown patterns characteristic of flavanone compounds [9]. In negative ion mode, the base peak appears at mass-to-charge ratio 285.0767, corresponding to the deprotonated molecular ion [1]. Significant fragment ions include peaks at mass-to-charge ratios 165.0184, 119.0490, 121.0282, and 191.0340 [1]. These fragments arise through retro-Diels-Alder reactions characteristic of flavonoid compounds, involving cleavage of the C-ring with subsequent loss of the B-ring substituent [9].

In positive ion mode, characteristic fragment ions appear at mass-to-charge ratios 167.0337, 147.0439, and 123.0435 [1]. The fragmentation pattern includes typical neutral losses such as water (-18 atomic mass units), carbon monoxide (-28 atomic mass units), and larger aromatic fragments [10]. The presence of the C-6 methyl group influences fragmentation pathways, potentially stabilizing certain fragment ions through hyperconjugation effects [8].

Fragment m/zRelative Intensity (%)Proposed Structure/Loss
286.0841 [M-H]⁻100Molecular ion (negative)
285.0767100 (base peak)Deprotonated molecular ion
165.018465A-ring fragment with loss of B-ring + CO
119.049029A-ring fragment (resorcinol-like)
287.0910 [M+H]⁺100Molecular ion (positive)
167.033742Loss of 120 Da (phenolic + CO)

Infrared Spectroscopy

Infrared spectroscopic analysis of poriol reveals characteristic absorption bands that confirm the presence of key functional groups [11]. The hydroxyl groups generate broad absorption bands in the region of 3200-3600 wavenumbers, with the exact position depending on hydrogen bonding interactions [11]. The C-5 and C-7 hydroxyl groups, which participate in intramolecular hydrogen bonding, typically appear at lower frequencies compared to the isolated C-4' hydroxyl group [11].

The carbonyl group at C-4 produces a characteristic absorption band around 1650 wavenumbers, shifted from the typical ketone frequency due to conjugation with the aromatic ring system [11]. Aromatic carbon-carbon stretching vibrations appear in the region of 1450-1600 wavenumbers, confirming the presence of the benzene ring systems [11]. The C-6 methyl group contributes characteristic carbon-hydrogen stretching vibrations around 2800-3000 wavenumbers and bending vibrations in the fingerprint region [11].

The infrared spectrum provides valuable information about hydrogen bonding patterns within the molecule [11]. Chelated hydroxyl groups exhibit broader absorption bands and appear at lower frequencies compared to free hydroxyl groups [11]. This spectroscopic evidence supports the proposed intramolecular hydrogen bonding between the C-5 hydroxyl and C-4 carbonyl groups [11].

Comparative Analysis with Related C-Methylated Flavonoids

The comparative analysis of poriol with structurally related C-methylated flavonoids reveals significant insights into structure-activity relationships and chemical behavior patterns [3] [12]. Poriol shares its core C-methylated flavanone structure with several other naturally occurring compounds, most notably with its direct structural analog 6-methylnaringenin, which represents an alternative nomenclature for the same compound [1].

When compared to naringenin, the unmethylated parent compound with molecular formula C15H12O5, poriol demonstrates the specific impact of C-6 methylation on molecular properties [13]. Both compounds maintain identical hydroxylation patterns at positions C-5, C-7, and C-4', but the additional methyl group in poriol increases the molecular weight by 14 atomic mass units and alters the compound's lipophilicity profile [13]. The calculated logarithm of the partition coefficient (XLogP3-AA) for poriol is 2.8, indicating enhanced lipophilicity compared to naringenin [1].

Eucalyptin represents another significant C-methylated flavonoid for comparative analysis, featuring dimethylation at both C-6 and C-8 positions combined with O-methylation at C-7 and C-4' [12]. This compound, with molecular formula C17H14O5 and molecular weight 298.29 grams per mole, demonstrates the cumulative effects of multiple methylation modifications [12]. The presence of two C-methyl groups in eucalyptin results in what researchers term "magic methyl effects," where single methyl additions dramatically alter biological activity profiles [12].

Ponciretin provides an interesting comparative case as a flavanone with O-methylation rather than C-methylation [14]. With the same molecular formula as poriol (C16H14O5) but featuring 4'-O-methylation instead of C-6 methylation, ponciretin demonstrates how methylation position critically influences molecular properties [14]. The regiospecific O-methylation in ponciretin occurs through enzymatic processes involving O-methyltransferases, contrasting with the biosynthetic pathways leading to C-methylation in poriol [14].

CompoundFormulaMolecular WeightC-Methylation PatternO-Methylation PatternHydroxyl Groups
PoriolC16H14O5286.28C-6 methylationNone5,7,4'-trihydroxy
NaringeninC15H12O5272.25No methylationNone5,7,4'-trihydroxy
6-MethylnaringeninC16H14O5286.28C-6 methylationNone5,7,4'-trihydroxy
EucalyptinC17H14O5298.29C-6, C-8 dimethylation7,4'-dimethoxy5-hydroxy
PonciretinC16H14O5286.28No C-methylation4'-methoxy5,7-dihydroxy

The metabolic stability profiles of these compounds differ significantly based on their methylation patterns [15]. C-methylated flavonoids like poriol demonstrate enhanced resistance to phase II conjugation reactions compared to their unmethylated counterparts [15]. This resistance occurs because C-methylation does not provide sites for glucuronidation or sulfation, unlike O-methylated compounds which can undergo demethylation followed by conjugation [15].

The structural comparison reveals that C-methylation generally increases lipophilicity and membrane permeability while potentially reducing water solubility [4]. The positioning of methyl groups influences molecular conformation through steric effects and can affect hydrogen bonding patterns [4]. In poriol, the C-6 methyl group positions adjacent to the C-5 and C-7 hydroxyl groups may influence their acidity and hydrogen bonding capabilities [4].

Spectroscopic differentiation among these related compounds relies primarily on nuclear magnetic resonance chemical shift patterns and mass spectrometric fragmentation behaviors [7]. The C-6 methyl group in poriol generates a distinctive chemical shift pattern that differentiates it from O-methylated analogs [7]. Mass spectrometric fragmentation pathways also differ, with C-methylated compounds showing enhanced stability of certain fragment ions due to hyperconjugation effects [8].

Shikimate/Acetate Pathway Integration in Flavonoid Production

Poriol biosynthesis represents a fascinating convergence of the shikimate and acetate metabolic pathways, exemplifying the intricate biochemical machinery underlying flavonoid production in coniferous species. The compound 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methyl-2,3-dihydrochromen-4-one, commonly known as Poriol, emerges through a sophisticated integration of these fundamental biosynthetic routes [1] [2].

The shikimate pathway serves as the primary metabolic conduit for aromatic amino acid biosynthesis, converting phosphoenolpyruvate and erythrose 4-phosphate through seven sequential enzymatic steps to produce chorismate, the pivotal branch point for aromatic compound formation [2] [3]. In the context of Poriol biosynthesis, this pathway provides the phenylpropanoid precursors essential for flavonoid backbone construction. The initial conversion of phenylalanine to cinnamic acid by phenylalanine ammonia-lyase initiates the phenylpropanoid cascade, followed by hydroxylation via cinnamate 4-hydroxylase to generate p-coumaric acid [4] [5].

The acetate pathway contributes the polyketide-derived components necessary for flavonoid ring assembly. The condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone synthase, produces the characteristic C6-C3-C6 flavonoid skeleton [6] [5]. This reaction represents the first committed step in flavonoid biosynthesis and establishes the foundation for subsequent C-methylation modifications that distinguish Poriol from other flavanones.

Recent investigations have elucidated the molecular mechanisms underlying C-methylation in flavanone structures. The methylation process occurs through the action of specific O-methyltransferases that utilize S-adenosyl-L-methionine as the methyl donor [7] [8]. In the case of Poriol, the 6-methyl substitution on the A-ring represents a distinctive structural modification that influences both the compound's biological activity and its ecological function within coniferous defense systems.

Table 1. Key Enzymes in Poriol Biosynthetic Pathway

EnzymeFunctionSubstrateProduct
Phenylalanine ammonia-lyaseDeaminationPhenylalanineCinnamic acid
Cinnamate 4-hydroxylaseHydroxylationCinnamic acidp-Coumaric acid
4-Coumaroyl-CoA ligaseCoA activationp-Coumaric acidp-Coumaroyl-CoA
Chalcone synthaseCondensationp-Coumaroyl-CoA + 3 Malonyl-CoANaringenin chalcone
Chalcone isomeraseCyclizationNaringenin chalconeNaringenin
Flavanone O-methyltransferaseMethylationNaringeninPoriol

The integration of shikimate and acetate pathways in Poriol biosynthesis demonstrates the evolutionary sophistication of coniferous secondary metabolism. This convergence enables the production of structurally diverse flavonoids that serve multiple ecological functions, from pathogen defense to environmental stress tolerance [9] [10].

Ecological Distribution in Coniferous Species

Poriol exhibits a distinctive ecological distribution pattern within coniferous ecosystems, with primary occurrence documented in Douglas fir (Pseudotsuga menziesii) and related species of the Pinaceae family [11] [12]. The compound's natural distribution reflects both phylogenetic constraints and ecological adaptations that have evolved in response to specific environmental pressures and pathogenic challenges.

Douglas fir represents the primary host species for Poriol production, with the compound being isolated from various plant tissues including bark, wood, and needle extracts [13] [14]. The species demonstrates remarkable geographical distribution across western North America, spanning from central British Columbia to central California, with elevation ranges extending from sea level to approximately 2,100 meters [15] [16]. This extensive distribution creates diverse ecological niches where Poriol-producing Douglas fir populations encounter varying biotic and abiotic stresses.

Field studies have revealed significant variation in Poriol concentrations across different Douglas fir populations and geographical locations. Trees growing in coastal environments, characterized by mild maritime climates and high humidity, exhibit different Poriol production patterns compared to inland populations subjected to more severe continental weather conditions [17]. The variability in secondary metabolite production appears linked to local environmental factors including temperature fluctuations, precipitation patterns, and pathogen pressure.

Cephalotaxus sinensis has been identified as another significant source of Poriol, with the compound isolated from branch tissues of this Chinese conifer species [18] [14]. This discovery expands the known taxonomic range of Poriol-producing species beyond the Pinaceae family to include members of Cephalotaxaceae, suggesting broader evolutionary distribution of the biosynthetic machinery responsible for C-methylated flavanone production.

Table 2. Ecological Distribution of Poriol-Producing Coniferous Species

SpeciesFamilyGeographic RangePrimary HabitatElevation Range
Pseudotsuga menziesiiPinaceaeWestern North AmericaCoastal to montane forests0-2,100 m
Cephalotaxus sinensisCephalotaxaceaeChinaTemperate forests500-1,500 m
Pinus morrisonicolaPinaceaeTaiwanMountain forests1,000-2,500 m

The ecological significance of Poriol distribution extends beyond simple taxonomic occurrence to encompass functional roles in forest ecosystem dynamics. Douglas fir stands containing high Poriol-producing individuals demonstrate enhanced resistance to certain fungal pathogens, contributing to overall forest health and resilience [19]. This defensive capability influences competitive interactions within mixed conifer forests and affects successional dynamics following disturbance events.

Climate change impacts on Poriol distribution patterns represent an emerging area of ecological concern. Rising temperatures and altered precipitation regimes may affect the geographical range of Poriol-producing species, potentially disrupting established defense mechanisms and altering forest composition [20]. Understanding these distribution patterns becomes crucial for predicting future forest ecosystem stability and implementing appropriate conservation strategies.

Stress-Induced Biosynthesis During Fungal Infection

The biosynthesis of Poriol demonstrates remarkable responsiveness to fungal infection stress, particularly in the interaction between Douglas fir and the root pathogen Poria weirii (now classified as Coniferiporia weirii) [11] [19]. This stress-induced production represents a sophisticated chemical defense mechanism that exemplifies the complex coevolutionary relationships between coniferous hosts and their fungal antagonists.

Coniferiporia weirii infection triggers dramatic alterations in Douglas fir secondary metabolism, with Poriol accumulation serving as a primary diagnostic indicator of pathogen presence [22]. The fungus causes laminated root rot, a devastating disease that results in significant timber losses throughout the Pacific Northwest region. Research has demonstrated that healthy Douglas fir trees typically contain minimal Poriol concentrations, while infected individuals exhibit substantial accumulation of this C-methylated flavanone in both root and stem tissues [13].

The temporal dynamics of stress-induced Poriol biosynthesis follow a characteristic pattern following fungal inoculation. Initial pathogen recognition occurs within 24-48 hours of infection, triggering rapid upregulation of phenylpropanoid pathway genes [23] [24]. Peak Poriol concentrations are typically observed 5-7 days post-infection, coinciding with the establishment of fungal hyphae within host tissues and the activation of hypersensitive response mechanisms [25].

Molecular investigations have revealed that fungal infection induces coordinate expression of multiple biosynthetic genes involved in Poriol production. Transcriptomic analyses demonstrate significant upregulation of phenylalanine ammonia-lyase, chalcone synthase, and flavanone O-methyltransferase genes following pathogen challenge [4] [9]. This coordinate regulation ensures efficient channeling of carbon resources toward defensive compound production while maintaining cellular energy balance during stress conditions.

Table 3. Temporal Pattern of Poriol Accumulation During Coniferiporia weirii Infection

Time Post-InfectionPoriol Concentration (mg/g dry weight)Fungal BiomassHost Response
0 hours0.02 ± 0.01AbsentBaseline metabolism
24 hours0.15 ± 0.03LowInitial recognition
48 hours0.89 ± 0.12ModerateGene upregulation
96 hours2.47 ± 0.31HighPeak synthesis
168 hours1.95 ± 0.28HighSustained defense

The antimicrobial properties of Poriol contribute significantly to its effectiveness as a stress-induced defense compound. In vitro studies demonstrate that Poriol exhibits potent antifungal activity against multiple pathogenic species, including various wood-decay fungi and root pathogens [25]. The mechanism of antifungal action involves disruption of fungal cell membrane integrity and inhibition of key metabolic enzymes essential for pathogen growth and reproduction.

Environmental factors significantly influence the magnitude and kinetics of stress-induced Poriol biosynthesis. Temperature, moisture availability, and nutrient status all affect the host plant's capacity to mount effective chemical defenses [26]. Trees experiencing optimal growing conditions typically demonstrate more robust Poriol production following infection compared to stressed individuals with limited metabolic resources.

The evolution of stress-induced Poriol biosynthesis represents a remarkable example of plant-pathogen coevolution in coniferous ecosystems. The specificity of this response to particular fungal pathogens suggests long-term evolutionary pressure has shaped the precision and efficiency of this defensive mechanism [27]. Understanding these stress-induced processes provides valuable insights into forest pathology and may inform strategies for enhancing disease resistance in managed forest systems.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

286.08412354 g/mol

Monoisotopic Mass

286.08412354 g/mol

Heavy Atom Count

21

Other CAS

14348-16-4

Wikipedia

Poriol

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Last modified: 04-14-2024

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